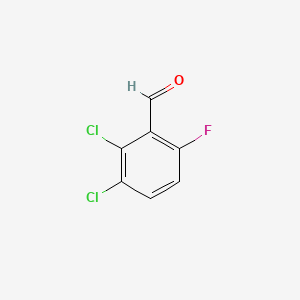

2,3-Dichloro-6-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPIHKOPKWGJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390753 | |

| Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-95-4 | |

| Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3-dichloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative of interest in medicinal chemistry and materials science. This document outlines a key synthetic pathway, providing comprehensive experimental protocols and quantitative data to support research and development activities.

Core Synthesis Pathway: Ortho-lithiation and Formylation

The primary route for the synthesis of this compound involves the ortho-lithiation of 1,2-dichloro-4-fluorobenzene, followed by formylation. This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C6 position, which is subsequently quenched with a formylating agent to yield the target aldehyde.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Synthesis of this compound via ortho-lithiation and formylation.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 1,2-dichloro-4-fluorobenzene.[1]

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

n-Butyllithium (1.6M in hexane)

-

N-Methylformanilide

-

Dry Tetrahydrofuran (THF)

-

Hexane

-

10% Aqueous Sulfuric Acid

-

Ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 1,2-dichloro-4-fluorobenzene (7.85 g, 47.6 mmoles) in dry tetrahydrofuran (120 ml).

-

Lithiation: Cool the solution to -68°C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (48 ml of 1.6M in hexane, 52.3 mmoles) dropwise over 1.5 hours, maintaining the temperature at -68°C.

-

Stirring: Stir the resulting solution at -68°C for an additional 2 hours.

-

Formylation: Add a solution of N-methylformanilide (6.48 ml) in dry tetrahydrofuran (15 ml) dropwise over 1.5 hours, ensuring the temperature remains at -68°C.

-

Quenching and Workup: After stirring for a further 1.5 hours at -68°C, pour the reaction mixture into a mixture of 10% aqueous sulfuric acid and ether.

-

Extraction and Purification: Separate the ethereal layer, wash it with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The desired aldehyde is obtained as an 8 g product.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,2-Dichloro-4-fluorobenzene |

| Amount of Starting Material | 7.85 g (47.6 mmoles) |

| Reagents | n-Butyllithium, N-Methylformanilide |

| Moles of n-Butyllithium | 52.3 mmoles |

| Product | This compound |

| Yield | 8 g |

| Spectroscopic Data | M+ 196/194/192, nmr (CDCl₃) δ10.5 (s,H) |

Logical Workflow of the Synthesis

The synthesis of this compound follows a clear and logical progression from starting material to final product. The workflow diagram below illustrates the key stages of the process.

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides researchers and professionals with the necessary information to understand and replicate the synthesis of this compound. The detailed protocol, quantitative data, and workflow diagrams are intended to facilitate further research and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4), a key intermediate in organic synthesis. The strategic placement of two chloro and one fluoro substituents on the benzaldehyde scaffold imparts unique electronic characteristics, influencing its reactivity and utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document collates available data on its physical and spectral properties, alongside relevant experimental protocols and logical workflows, to serve as a vital resource for professionals in chemical research and drug development.

Core Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its properties are significantly influenced by the strong inductive electron-withdrawing effects of the halogen substituents. This electronic profile makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 95399-95-4 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI Key | BDPIHKOPKWGJCU-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C=O)Cl)Cl | [2] |

| Physical Properties | ||

| Melting Point | 56-60 °C | [1][2] |

| Water Solubility | Slightly soluble | [1][2][3] |

| Handling and Storage | ||

| Sensitivity | Air Sensitive | [1][2] |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep container tightly closed. | [2] |

Spectroscopic Data Overview

| Spectroscopy Type | Expected Key Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. Aromatic Protons (Ar-H): Two coupled doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants influenced by the adjacent chlorine and fluorine atoms. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal expected in the range of δ 185-195 ppm.[4] Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to halogens will show characteristic shifts and potential C-F coupling. |

| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. The presence of electron-withdrawing groups typically shifts this absorption to a higher wavenumber.[5] C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. C-Cl and C-F Stretches: Found in the fingerprint region (below 1400 cm⁻¹). |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 192, showing a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |

Experimental Protocols & Synthesis

The synthesis of substituted benzaldehydes often involves the formylation of a corresponding substituted benzene ring or the oxidation of a benzyl alcohol or toluene derivative.

Logical Workflow for Synthesis

A plausible synthetic route to this compound involves the formylation of 1,2-dichloro-4-fluorobenzene. This transformation is a key step in introducing the aldehyde functionality to the halogenated aromatic core.

Caption: Plausible synthetic pathway to this compound.

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method for the synthesis of this compound from 1,2-dichloro-4-fluorobenzene, based on a known synthetic route.[6]

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, place N-methylformanilide in an appropriate solvent (e.g., o-dichlorobenzene).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Add 1,2-dichloro-4-fluorobenzene to the reaction mixture. Heat the mixture to 80-90°C and maintain this temperature with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding an aqueous solution of sodium carbonate or sodium hydroxide until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the three halogen substituents significantly enhances the electrophilicity of the carbonyl carbon in this compound.

-

Enhanced Reactivity: This heightened electrophilicity makes it more reactive in nucleophilic addition reactions, such as Grignard reactions, Wittig reactions, and condensations (e.g., Knoevenagel condensation), compared to less halogenated benzaldehydes.[7]

-

Pharmaceutical Intermediate: Fluorinated aromatic aldehydes are crucial building blocks in modern drug discovery.[8] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates. The unique substitution pattern of this compound makes it a valuable precursor for synthesizing complex, highly functionalized molecules for screening in drug development programs.

Logical Relationship of Core Properties

The interplay between the molecular structure and the observable physicochemical properties is fundamental to understanding the compound's behavior in a research and development setting.

Caption: Interrelation of the core properties and applications.

References

- 1. chemwhat.com [chemwhat.com]

- 2. fishersci.ie [fishersci.ie]

- 3. This compound | 95399-95-4 [chemicalbook.com]

- 4. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identifiers and Properties

This compound is a substituted benzaldehyde with the chemical formula C₇H₃Cl₂FO. The presence of two chlorine atoms and one fluorine atom on the benzene ring, in addition to the aldehyde functional group, confers specific chemical properties and reactivity to the molecule. A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 95399-95-4 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][4] |

| Molecular Weight | 193.01 g/mol | [5] |

| IUPAC Name | This compound | [2] |

| SMILES String | C1=CC(=C(C(=C1F)C=O)Cl)Cl | [2] |

| Synonyms | Benzaldehyde, 2,3-dichloro-6-fluoro- | [1] |

| Melting Point | 56-60 °C | [1] |

| Solubility | Slightly soluble in water | [1][6] |

| Sensitivity | Air Sensitive | [1][2] |

Synthesis of this compound: An Experimental Protocol

A plausible method for the synthesis of this compound is through the formylation of 1,2-dichloro-4-fluorobenzene.[7] This transformation can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11]

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[9][11]

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice bath

-

Sodium acetate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, under an inert atmosphere, phosphorus oxychloride is added dropwise to an ice-cold solution of N,N-dimethylformamide in an anhydrous solvent. The mixture is stirred until the Vilsmeier reagent, a chloroiminium salt, is formed.[11]

-

Formylation: A solution of 1,2-dichloro-4-fluorobenzene in the same anhydrous solvent is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature. The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure the completion of the electrophilic aromatic substitution.[8]

-

Hydrolysis: The reaction is then carefully quenched by pouring it onto crushed ice. The intermediate iminium salt is hydrolyzed to the corresponding aldehyde by the addition of an aqueous solution of sodium acetate and stirring.[8]

-

Work-up and Purification: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can then be purified by techniques such as distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

References

- 1. chemwhat.com [chemwhat.com]

- 2. fishersci.ie [fishersci.ie]

- 3. chemscene.com [chemscene.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 95399-95-4 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

molecular structure and formula of 2,3-Dichloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4), a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited availability of published experimental data for this specific isomer, this guide combines available information with predicted spectroscopic data to offer a valuable resource.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with two chlorine atoms, one fluorine atom, and a formyl (-CHO) group. Its molecular formula is C₇H₃Cl₂FO.[1] The strategic placement of these functional groups significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: C₇H₃Cl₂FO CAS Number: 95399-95-4[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 193.00 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | 56-60 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water | |

| Purity | Typically available at ≥98% | [1] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. Therefore, the following tables present predicted ¹H NMR, ¹³C NMR, and key IR absorption bands, which are crucial for the structural elucidation and quality control of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show signals for the aldehydic proton and the two aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.3 | Singlet (s) | Aldehydic proton (-CHO) |

| ~7.5-7.7 | Multiplet (m) | Aromatic protons |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Aldehyde) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~135-140 | C-Cl |

| ~120-130 | Aromatic C-H and C-Cl |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700-1720 | C=O stretch (Aldehyde) |

| ~2820, ~2720 | C-H stretch (Aldehyde) |

| ~1580-1600 | C=C stretch (Aromatic) |

| ~1200-1250 | C-F stretch |

| ~750-850 | C-Cl stretch |

Synthesis and Experimental Protocols

Synthesis of this compound from 1,2-Dichloro-4-fluorobenzene

Reaction Principle: This method would likely involve an ortho-lithiation of 1,2-dichloro-4-fluorobenzene followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The regioselectivity of the lithiation would be directed by the fluorine atom.

Experimental Protocol (General Procedure):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1,2-dichloro-4-fluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being gradually warmed to room temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Applications in Drug Development and Organic Synthesis

Halogenated benzaldehydes are valuable building blocks in medicinal chemistry and organic synthesis. The presence of multiple halogen substituents and an aldehyde functional group in this compound offers several potential applications:

-

Scaffold for Heterocyclic Synthesis: The aldehyde group can participate in various condensation and cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The specific substitution pattern may be a key structural motif in the synthesis of novel APIs. The chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Cross-Coupling Reactions: The C-Cl bonds can potentially participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to the aromatic ring.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

Caption: Potential role of this compound in a drug discovery workflow.

References

2,3-Dichloro-6-fluorobenzaldehyde safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2,3-Dichloro-6-fluorobenzaldehyde (CAS No: 95399-95-4). The information is compiled to guide laboratory personnel in the safe use, storage, and disposal of this compound.

Chemical Identification and Properties

This compound is a halogenated benzaldehyde derivative. Its chemical structure and basic properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 95399-95-4 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |

| Molecular Weight | 193.00 g/mol | [1][2][3] |

| Melting Point | 56-60 °C | [3] |

| Water Solubility | Slightly soluble in water | [3] |

| Sensitivity | Air Sensitive | [3] |

| Boiling Point | No data available | |

| Density | No data available |

| Flash Point | No data available | |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as hazardous.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source:[1]

Signal Word: Warning [1]

Hazard Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The health hazards are inferred from the GHS classification.

Table 3: Summary of Toxicological Effects

| Exposure Route | Effect | Source |

|---|---|---|

| Inhalation | May cause respiratory tract irritation.[1] | [1] |

| Skin Contact | Causes skin irritation.[1] | [1] |

| Eye Contact | Causes serious eye irritation.[1] | [1] |

| Ingestion | Effects not fully characterized. Wash out mouth with water and call a physician.[1] | [1] |

| LD50/LC50 | No data available | |

Experimental Protocols and Handling Procedures

Safe handling is paramount to minimize exposure risk. The following protocols are based on standard laboratory practice for hazardous chemicals and information from the available safety data sheet.

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

An accessible safety shower and eyewash station must be located in the immediate vicinity of the workstation.[1]

A standard PPE protocol is required when handling this compound. The workflow for donning and using PPE should be strictly followed.

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1]

-

Storage: The container should be kept tightly closed in a dry, cool, and well-ventilated place. As the material is noted to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

-

Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Wear full personal protective equipment.[1]

-

Prevent further leakage if safe to do so. Do not let the product enter drains.[1]

-

For solids, sweep up and shovel into a suitable container for disposal. For solutions, absorb with an inert liquid-binding material (e.g., diatomite) and dispose of contaminated material according to regulations.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart outlines the necessary steps.

Detailed First Aid Protocols:

-

Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a physician promptly.[1]

-

Skin Contact: Rinse skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]

-

Inhalation: Relocate the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen or CPR if necessary, but avoid mouth-to-mouth resuscitation.[1]

-

Ingestion: Wash out the mouth with water.[1] Do not induce vomiting and call a physician.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[4]

References

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2,3-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential reactivity. Due to the limited specific data on this particular isomer, this guide also draws logical comparisons with the well-studied isomer, 2-chloro-6-fluorobenzaldehyde, to infer potential synthetic utility and reactivity. This document aims to be a valuable resource for researchers interested in the strategic use of polysubstituted benzaldehydes in the design and synthesis of novel molecules.

Introduction

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic molecules. The specific pattern of halogen substitution on the benzene ring significantly influences the reactivity of the aldehyde group and provides handles for further chemical modifications. This compound, with its distinct substitution pattern, presents a unique scaffold for the synthesis of complex chemical entities. This guide summarizes the currently available information on this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 95399-95-4 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Melting Point | 56-60 °C | [2] |

| Solubility | Slightly soluble in water. | [1] |

| Sensitivity | Reported to be air sensitive. | [2] |

Synthesis

Formylation of 1,2-Dichloro-4-fluorobenzene

A plausible method for the synthesis of this compound is the formylation of 1,2-dichloro-4-fluorobenzene. One common method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction.

Hypothetical Experimental Protocol (Vilsmeier-Haack Reaction):

-

Reagents: 1,2-Dichloro-4-fluorobenzene, N-Methylformanilide (or Dimethylformamide - DMF), and phosphoryl chloride (POCl₃).

-

Procedure:

-

To a cooled solution of N-Methylformanilide or DMF, slowly add phosphoryl chloride with stirring to form the Vilsmeier reagent.

-

Add 1,2-dichloro-4-fluorobenzene to the Vilsmeier reagent.

-

Heat the reaction mixture under controlled temperature for a specified duration.

-

After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

-

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Diagram 1: Hypothetical Synthesis of this compound

Caption: Hypothetical Vilsmeier-Haack synthesis of the target compound.

Chemical Reactivity and Potential Applications in Synthesis

While specific experimental data on the reactions of this compound is scarce, its reactivity can be inferred from the general behavior of aromatic aldehydes. The presence of two electron-withdrawing chlorine atoms and a fluorine atom is expected to activate the aldehyde group towards nucleophilic attack.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound. Given the electrophilic nature of the carbonyl carbon in this compound, it is expected to readily undergo this reaction.

Hypothetical Experimental Protocol (Knoevenagel Condensation):

-

Reagents: this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a basic catalyst (e.g., piperidine or ammonium acetate).

-

Procedure:

-

Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol or toluene).

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.

-

Diagram 2: Knoevenagel Condensation Workflow

Caption: General workflow for a Knoevenagel condensation reaction.

Synthesis of Heterocyclic Compounds

Substituted benzaldehydes are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, which form the backbone of many pharmaceutical drugs.[4] Derivatives of the related 2-chloro-6-fluorobenzaldehyde are used in the production of antiseptics like dicloxacillin and flucloxacillin.[5] It is plausible that this compound could serve as a starting material for novel heterocyclic structures with potential biological activity.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity of this compound or its derivatives. However, the broader class of halogenated benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and anticancer effects. For instance, derivatives of 2-chloro-6-fluorobenzaldehyde are key intermediates in the synthesis of penicillinase-resistant antibiotics.[6][7] Research into the biological properties of derivatives of this compound could be a promising area for future investigation.

Spectroscopic Data

No published spectroscopic data (NMR, IR, MS) for this compound was found in the comprehensive searches conducted. For researchers who synthesize this compound, the following are general protocols for acquiring such data.

Hypothetical Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be beneficial for unambiguous assignment of signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Diagram 3: Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a compound.

Conclusion and Future Outlook

This compound is a chemical entity with potential for use in synthetic and medicinal chemistry. However, there is a significant lack of published data regarding its synthesis, reactivity, and biological properties. The information presented in this guide is based on the limited available data and logical extrapolations from related compounds. Further research is needed to fully elucidate the chemical and biological profile of this molecule. The development of a robust synthetic protocol and the exploration of its utility in the synthesis of novel compounds, particularly those with potential pharmacological activity, would be valuable contributions to the field.

References

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,3-dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic characteristics based on data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a key synthetic pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS No. 95399-95-4) are summarized below. This information is crucial for its application in chemical synthesis and analysis.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| Melting Point | 56-60 °C |

| Appearance | Predicted to be a solid at room temperature |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 2,3-dichlorobenzaldehyde and various fluorinated benzaldehydes, and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two aromatic protons and one aldehydic proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~10.3 | Singlet | Aldehydic proton (-CHO) |

| ~7.6-7.8 | Multiplet | Aromatic protons |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) (ppm) | Assignment |

| ~185-190 | Carbonyl carbon (C=O) |

| ~160-165 (d) | C-F |

| ~135-140 | C-Cl |

| ~130-135 | C-Cl |

| ~120-130 | Aromatic C-H |

| ~115-120 (d) | Aromatic C-H |

| ~125-135 | Quaternary aromatic carbon |

Note: (d) indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700-1720 | C=O stretch (aldehyde) |

| ~2820 and ~2720 | C-H stretch (aldehyde) |

| ~1550-1600 | C=C stretch (aromatic ring) |

| ~1000-1200 | C-F stretch |

| ~700-850 | C-Cl stretch |

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+2 and M+4 peaks for chlorine-containing fragments.

| m/z | Proposed Fragment |

| 192/194/196 | [M]⁺ (Molecular ion) |

| 191/193/195 | [M-H]⁺ |

| 163/165/167 | [M-CHO]⁺ |

| 128/130 | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Number of scans: 16-32

-

Relaxation delay: 1-5 seconds

-

Spectral width: 0-12 ppm

-

-

¹³C NMR Acquisition :

-

Number of scans: 1024 or more, depending on the sample concentration

-

Relaxation delay: 2-10 seconds

-

Pulse program: Proton-decoupled

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Deposition : Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).

-

Ionization : Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection : Detect the ions to generate the mass spectrum.

Synthesis of this compound

A potential synthetic route to this compound involves the formylation of 1,2-dichloro-4-fluorobenzene.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

An In-depth Technical Guide on the Solubility of 2,3-Dichloro-6-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-Dichloro-6-fluorobenzaldehyde, a crucial intermediate in various synthetic pathways. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative solubility information and presents detailed experimental protocols for the quantitative determination of its solubility in organic solvents.

Core Data Summary

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior. The compound is reported to be slightly soluble in water[1]. By analogy to the structurally similar compound 2-Chloro-6-fluorobenzaldehyde, which is soluble in organic solvents such as methanol and ethanol, it is anticipated that this compound will exhibit solubility in common organic solvents[2].

Given the lack of specific quantitative data, researchers are encouraged to determine the solubility in solvents pertinent to their specific applications using the detailed experimental protocols provided in the subsequent sections of this guide.

| Solvent | Temperature | Solubility |

| Water | Not Specified | Slightly Soluble[1] |

| Organic Solvents | Not Specified | Expected to be soluble based on structural analogs. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for process development and optimization. The following are detailed methodologies for the quantitative determination of the solubility of this compound.

1. Gravimetric Method for Solubility Determination

The gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Securely cap the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Periodically, visually inspect the sample to confirm that undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the filtered saturated solution.

-

Carefully evaporate the solvent from the evaporation dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution + dish) - (Mass of dish + solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

-

-

Solubility (mg/mL):

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Volume of saturated solution withdrawn

-

Solubility = Mass of dissolved solute (mg) / Volume of solution (mL)

-

-

2. Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Procedure:

-

Follow the "Preparation of a Saturated Solution" steps as outlined in the Gravimetric Method.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on solubility determination.

Caption: Logical workflow for solvent selection.

This technical guide serves as a foundational resource for researchers working with this compound. While specific solubility data is sparse, the provided experimental protocols offer a clear path to generating the necessary data for informed process development and optimization.

References

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde: A Key Pharmaceutical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative with applications as a key intermediate in the synthesis of pharmaceutical compounds. Due to the limited availability of detailed public data on this specific isomer (CAS No. 95399-95-4), this document also includes illustrative information on the closely related and more extensively documented isomer, 2-Chloro-6-fluorobenzaldehyde, to provide a contextual framework for research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 95399-95-4 |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| Melting Point | 56-60 °C |

| Purity | Typically ≥ 98% |

Synthesis of this compound

The primary synthetic route to this compound is the formylation of 1,2-Dichloro-4-fluorobenzene. While specific, detailed industrial protocols are proprietary, the Vilsmeier-Haack reaction is a common and applicable laboratory method for this transformation.

General Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N-methylformanilide or dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Methodology:

-

Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N-methylformanilide or DMF. The mixture is stirred until the formation of the Vilsmeier reagent is complete.

-

Formylation: 1,2-Dichloro-4-fluorobenzene is added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

-

Hydrolysis: Upon completion of the formylation, the reaction mixture is carefully quenched with water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Purification: The crude product is then purified using standard techniques such as extraction, distillation, or recrystallization to yield this compound.

Quantitative Data:

Detailed quantitative data, such as reaction yields and purity for the synthesis of this compound, is not widely published. For analogous reactions, yields can typically range from moderate to good, depending on the specific reaction conditions and substrate reactivity.

Applications in Pharmaceutical Synthesis

While this compound is classified as a key intermediate in pharmaceuticals, specific examples of its use in the synthesis of marketed drugs are not readily found in publicly available literature. This may indicate its application in proprietary or developmental drug candidates.

For illustrative purposes, the pharmaceutical applications of the isomeric 2-Chloro-6-fluorobenzaldehyde are well-documented. It is a crucial precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics, most notably flucloxacillin and dicloxacillin.

Illustrative Example: Synthesis of Flucloxacillin using 2-Chloro-6-fluorobenzaldehyde

The synthesis of flucloxacillin from 2-Chloro-6-fluorobenzaldehyde involves the formation of a key isoxazole intermediate, which is subsequently coupled with 6-aminopenicillanic acid (6-APA).

Caption: Synthetic workflow for the production of Flucloxacillin from 2-Chloro-6-fluorobenzaldehyde.

This multi-step synthesis highlights the importance of halogenated benzaldehydes in constructing the complex side chains of beta-lactam antibiotics.

Spectroscopic Data

Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (around 7-8 ppm) and a characteristic aldehyde proton signal (around 10 ppm). Coupling patterns will be influenced by the chlorine and fluorine substituents. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (around 190 ppm) and multiple signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the halogens. Carbon-fluorine coupling is expected. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration for the aldehyde (around 1700 cm⁻¹). C-H stretching of the aldehyde proton (around 2850 and 2750 cm⁻¹). C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.00 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the pharmaceutical industry. While detailed public information on its specific uses and synthesis is limited, its structural similarity to other important building blocks, such as 2-Chloro-6-fluorobenzaldehyde, suggests its utility in the development of novel therapeutic agents. Further research and publication in this area would be beneficial to the scientific community.

Methodological & Application

The Utility of 2,3-Dichloro-6-fluorobenzaldehyde in Medicinal Chemistry: A Case of Mistaken Identity and a Pivot to a Versatile Analogue

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry and a Necessary Clarification

The investigation into the applications of 2,3-dichloro-6-fluorobenzaldehyde as a building block in medicinal chemistry has revealed a notable scarcity of documented use in publicly available scientific literature and patent databases. While this compound is commercially available, its role in the synthesis of bioactive molecules and pharmaceuticals appears to be largely unexplored or at least not widely reported.

In contrast, a closely related isomer, 2-chloro-6-fluorobenzaldehyde , has been extensively utilized as a versatile starting material in the development of a range of therapeutic agents. Given the lack of information on the requested compound, this document will focus on the well-established applications of 2-chloro-6-fluorobenzaldehyde to provide relevant and valuable insights for medicinal chemists. The unique substitution pattern of 2-chloro-6-fluorobenzaldehyde, featuring an aldehyde flanked by both a chloro and a fluoro group, imparts specific reactivity that has been successfully leveraged in drug discovery.

Application Notes for 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde serves as a key intermediate in the synthesis of several classes of medicinally important compounds. Its primary applications lie in the construction of heterocyclic scaffolds that form the core of many drugs.

1. Synthesis of Penicillinase-Resistant Antibiotics

A prominent and well-documented application of 2-chloro-6-fluorobenzaldehyde is in the synthesis of isoxazolyl penicillins, such as flucloxacillin and dicloxacillin.[1][2][3][4] These semi-synthetic β-lactam antibiotics are crucial for treating infections caused by penicillinase-producing bacteria, particularly Staphylococcus aureus. The 2-chloro-6-fluorophenyl moiety is a critical component of the side chain, which sterically hinders the action of bacterial β-lactamase enzymes, thus protecting the antibiotic's β-lactam ring from degradation.

The general synthetic strategy involves the conversion of 2-chloro-6-fluorobenzaldehyde into a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate. This activated acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield the final antibiotic.[3]

2. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The aldehyde functionality of 2-chloro-6-fluorobenzaldehyde readily participates in Knoevenagel condensation reactions with active methylene compounds.[1] This carbon-carbon bond-forming reaction is fundamental in medicinal chemistry for the synthesis of a wide variety of intermediates and bioactive molecules. The resulting α,β-unsaturated products can serve as Michael acceptors or be further elaborated into more complex structures.

3. Synthesis of Heterocyclic Scaffolds

The reactivity of 2-chloro-6-fluorobenzaldehyde has been exploited to construct various heterocyclic systems of medicinal interest, including pyrimidines and isoxazoles.[1] Substituted pyrimidines are a common feature in a multitude of drugs, exhibiting a broad range of biological activities. Similarly, the isoxazole ring is a valuable pharmacophore found in numerous pharmaceuticals.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of compounds derived from 2-chloro-6-fluorobenzaldehyde.

| Product/Intermediate | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference Application |

| 2-(2-Chloro-6-fluorobenzylidene)malononitrile | 2-Chloro-6-fluorobenzaldehyde, Malononitrile | Piperidine | Ethanol | 2-4 hours | >90 | Knoevenagel Condensation Intermediate |

| Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | 2-Chloro-6-fluorobenzaldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 hours | ~85-95 | Knoevenagel Condensation Intermediate |

| 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile | 2-Chloro-6-fluorobenzaldehyde, Ethyl cyanoacetate, Thiourea | K₂CO₃ | Ethanol | 24 hours | - | Precursor to Pyrimidine Derivatives |

| 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole | 2-Chloro-6-fluorobenzaldehyde oxime, N-Chlorosuccinimide, Terminal alkyne | Triethylamine | DCM | - | - | Synthesis of Isoxazole Derivatives |

| Flucloxacillin Sodium | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, 6-APA sodium salt | - | Water | 4 hours | - | Penicillinase-Resistant Antibiotic |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile via Knoevenagel Condensation [1]

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(2-chloro-6-fluorobenzylidene)malononitrile.

-

Dry the product under vacuum.

Protocol 2: Synthesis of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile [1]

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Thiourea

-

Anhydrous potassium carbonate

-

Absolute ethanol

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of 2-chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g), ethyl cyanoacetate (10 mmol, 1.13 g), thiourea (10 mmol, 0.76 g), and anhydrous potassium carbonate (15 mmol, 2.07 g) in absolute ethanol (50 mL) is stirred at room temperature for 24 hours.

-

The reaction mixture is then poured into ice-water (100 mL).

-

Acidify the mixture with concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude product.

Protocol 3: General Procedure for the Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazoles [1]

Materials:

-

2-Chloro-6-fluorobenzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

A terminal alkyne (e.g., propargyl alcohol)

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-chloro-6-fluorobenzaldehyde oxime (10 mmol) in DCM.

-

Add NCS (11 mmol) and stir at room temperature to form the corresponding hydroximoyl chloride.

-

In a separate flask, dissolve the terminal alkyne (10 mmol) and triethylamine (12 mmol) in DCM.

-

Slowly add the solution of the hydroximoyl chloride to the alkyne solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-(2-chloro-6-fluorophenyl)-5-substituted-isoxazole.

Visualizations

Caption: Experimental workflow for the Knoevenagel condensation.

Caption: Mechanism of action of Flucloxacillin.

Caption: Synthetic utility of 2-chloro-6-fluorobenzaldehyde.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2,3-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing halogen atoms on the phenyl ring, renders the aldehyde group highly reactive towards nucleophilic attack and condensation reactions. This reactivity profile makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development. While specific literature on the reaction mechanisms of this compound is limited, its reactivity can be largely extrapolated from the well-documented chemistry of the closely related and commercially significant compound, 2-chloro-6-fluorobenzaldehyde. The additional chloro group at the 3-position is expected to further enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates and yields in various transformations.

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, with the understanding that these are based on analogous reactions with 2-chloro-6-fluorobenzaldehyde.

Key Reaction Mechanisms and Applications

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. This compound is an excellent substrate for this reaction due to the enhanced electrophilicity of its carbonyl carbon. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Reaction Mechanism:

The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the stable α,β-unsaturated product.

Caption: General workflow of the Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of 2-(2,3-Dichloro-6-fluorobenzylidene)malononitrile

-

Materials: this compound, Malononitrile, Piperidine, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will typically precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the purified product.[1]

-

Quantitative Data (Analogous to 2-Chloro-6-fluorobenzaldehyde Reactions) [2]

| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2-(2-Chloro-6-fluorobenzylidene)malononitrile | Malononitrile | Piperidine | Ethanol | 2-4 | >90 |

| Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 | ~85-95 |

Synthesis of Isoxazole Derivatives

This compound is a key starting material for the synthesis of isoxazole derivatives, which are important scaffolds in many pharmaceutical compounds, including penicillinase-resistant antibiotics like flucloxacillin.[3]

Synthetic Pathway:

The synthesis involves a multi-step process beginning with the formation of an oxime from the aldehyde, followed by chlorination to a hydroximoyl chloride, and subsequent [3+2] cycloaddition with an alkyne to form the isoxazole ring.

Caption: Synthetic pathway for isoxazole derivatives.

Experimental Protocol: Synthesis of 3-(2,3-Dichloro-6-fluorophenyl)-5-substituted-isoxazole

-

Part A: Oxime Formation

-

Dissolve this compound (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add hydroxylamine hydrochloride (12 mmol) and sodium carbonate (15 mmol).

-

Stir the mixture at room temperature for 4-6 hours.[2]

-

Remove ethanol under reduced pressure and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the oxime.

-

-

Part B: Cycloaddition

-

Dissolve the oxime (10 mmol) in a suitable solvent like dichloromethane.

-

Add N-Chlorosuccinimide (NCS) (11 mmol) and stir to form the hydroximoyl chloride.

-

In a separate flask, dissolve a terminal alkyne (12 mmol) and triethylamine (15 mmol) in the same solvent.

-

Slowly add the hydroximoyl chloride solution to the alkyne solution at 0 °C.[2]

-

Allow the reaction to proceed to completion, then perform an appropriate workup and purification.

-

Application in Drug Synthesis: Flucloxacillin

This compound, by extension from its 2-chloro analog, is a crucial precursor for the synthesis of isoxazolyl penicillins like flucloxacillin.[3][4][5] The isoxazole moiety, derived from the aldehyde, is essential for the antibiotic's resistance to bacterial penicillinase enzymes.

Signaling Pathway of Flucloxacillin:

Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][4]

Caption: Mechanism of action of Flucloxacillin.

Experimental Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA)

-

Materials: 3-(2,3-Dichloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (synthesized from the corresponding aldehyde), 6-Aminopenicillanic acid (6-APA), Sodium bicarbonate, Organic solvent (e.g., acetone), Hydrochloric acid.

-

Procedure:

-

Dissolve 6-APA in an aqueous solution of sodium bicarbonate and cool to 0-5°C.

-

Add a solution of the isoxazole acid chloride in an organic solvent dropwise to the cooled 6-APA solution, maintaining a pH of 7-8.

-

After the reaction is complete, acidify the mixture with hydrochloric acid.

-

Extract the flucloxacillin acid into an organic solvent.

-

The acid can then be converted to its sodium salt for pharmaceutical use.[3]

-

Spectroscopic Data

Accurate structural elucidation of intermediates and final products is critical. The following table summarizes expected spectroscopic data for this compound, based on data for similar compounds.[6][7]

Spectroscopic Data Summary

| Technique | Compound | Key Signals |

| ¹H NMR | This compound | ~10.4 ppm (s, 1H, -CHO), ~7.3-7.8 ppm (m, 2H, Ar-H) |

| ¹³C NMR | This compound | ~186 ppm (C=O), ~115-165 ppm (Ar-C) |

| IR (KBr) | This compound | ~1700 cm⁻¹ (C=O stretch), ~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1200-1300 cm⁻¹ (C-F stretch), ~700-800 cm⁻¹ (C-Cl stretch) |

| MS (EI) | This compound | Molecular ion peak (M⁺) at m/z corresponding to C₇H₃Cl₂FO, fragmentation peaks corresponding to loss of -CHO (M-29) and halogens.[8] |

Experimental Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] The sample is then ready for analysis in an NMR spectrometer.

References

Applications in the Synthesis of Isoxazolyl Penicillins: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of isoxazolyl penicillins. This class of semi-synthetic β-lactam antibiotics, which includes key members such as oxacillin, cloxacillin, dicloxacillin, and flucloxacillin, is of significant importance in treating infections caused by penicillinase-producing staphylococci.

Introduction

Isoxazolyl penicillins are a class of β-lactam antibiotics characterized by a 6-aminopenicillanic acid (6-APA) nucleus connected to a substituted isoxazole side chain. This structural feature confers resistance to bacterial β-lactamase enzymes, which are a primary mechanism of resistance to traditional penicillins. Their development in the 1960s was a crucial advancement in combating infections caused by Staphylococcus aureus. These antibiotics are acid-stable, allowing for oral administration.

Mechanism of Action

Like other penicillin antibiotics, isoxazolyl penicillins inhibit the synthesis of the bacterial cell wall. They act as irreversible inhibitors of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). By acylating the serine residue in the active site of PBPs, they block the cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and bacterial death. The bulky isoxazolyl side chain sterically hinders the access of β-lactamase enzymes to the β-lactam ring, preventing their inactivation.

Caption: Mechanism of action of isoxazolyl penicillins.

Therapeutic Applications

Isoxazolyl penicillins are primarily used to treat infections caused by penicillin-resistant, methicillin-susceptible Staphylococcus aureus (MSSA). Their clinical applications include:

-

Skin and Soft Tissue Infections: Effective against cellulitis, impetigo, and wound infections caused by staphylococci and streptococci.

-

Bone and Joint Infections: Used in the treatment of osteomyelitis and septic arthritis.

-

Endocarditis: A therapeutic option for staphylococcal endocarditis.

-

Pneumonia: May be used in cases of staphylococcal pneumonia.

-

Surgical Prophylaxis: Administered before certain surgical procedures to prevent postoperative staphylococcal infections.

Quantitative Data

Comparative In Vitro Activity (MIC in µg/mL)

The following table summarizes the minimum inhibitory concentrations (MICs) of isoxazolyl penicillins against common Gram-positive pathogens.

| Antibiotic | Staphylococcus aureus (Penicillin-resistant) | Streptococcus pyogenes |

| Oxacillin | 0.25 - 2.0 | 0.06 - 0.25 |

| Cloxacillin | 0.25 - 1.0 | 0.06 - 0.25 |

| Dicloxacillin | 0.12 - 0.5 | 0.03 - 0.12 |

| Flucloxacillin | 0.25 - 1.0 | 0.12 - 0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Comparative Pharmacokinetic Parameters

This table outlines key pharmacokinetic properties of the isoxazolyl penicillins in adults with normal renal function.

| Parameter | Oxacillin | Cloxacillin | Dicloxacillin | Flucloxacillin |

| Oral Bioavailability | ~30% | ~50% | >50% | >50% |

| Protein Binding | ~94% | ~94% | ~98% | ~95% |

| Elimination Half-life | ~0.5 - 1 hour | ~0.5 - 1 hour | ~0.7 hours | ~1 hour |

| Primary Route of Excretion | Renal and Hepatic | Renal and Hepatic | Renal and Biliary | Renal |

Experimental Protocols

The synthesis of isoxazolyl penicillins involves two main stages: the synthesis of the isoxazolyl side chain precursor, typically an acyl chloride, and the subsequent acylation of 6-aminopenicillanic acid (6-APA).

General Workflow for Isoxazolyl Penicillin Synthesis

Caption: General synthetic workflow for isoxazolyl penicillins.

Protocol for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride (Cloxacillin Side Chain)

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride.

Materials:

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Bis(trichloromethyl) carbonate (triphosgene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the anhydrous solvent.

-

Add a stoichiometric excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents of thionyl chloride). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the next step or purified by distillation or crystallization.

Protocol for the Acylation of 6-Aminopenicillanic Acid (6-APA) to form Cloxacillin

This protocol outlines the coupling of the acyl chloride with 6-APA.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

Aqueous sodium bicarbonate solution or another suitable base

-

Organic solvent (e.g., acetone, ethyl acetate)

-

Reaction vessel with a stirrer and temperature control

-